molecular formula C17H28ClNO2 B1429546 Venlafaxine-d6 CAS No. 1062606-12-5

Venlafaxine-d6

Cat. No.: B1429546
CAS No.: 1062606-12-5
M. Wt: 319.9 g/mol
InChI Key: QYRYFNHXARDNFZ-TXHXQZCNSA-N
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Description

Venlafaxine-d6 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is used primarily in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of venlafaxine due to its stable isotopic labeling.

Scientific Research Applications

Venlafaxine-d6 (hydrochloride) is widely used in scientific research for various applications:

Safety and Hazards

Venlafaxine may cause a serious condition called serotonin syndrome if taken together with certain medicines . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

Venlafaxine-d6, like its parent compound Venlafaxine, acts as a potent inhibitor of neuronal serotonin (5-HT) and norepinephrine (NE) reuptake . This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, enhancing their neurotransmission . The primary enzymes involved in the metabolism of Venlafaxine are CYP2D6 and CYP3A4 . The CYP2D6 enzyme metabolizes Venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV) .

Cellular Effects

This compound influences cell function primarily through its impact on neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling pathways mediated by these neurotransmitters . This can lead to alterations in gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding to and blocking of the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. For instance, Venlafaxine was found to be active in mouse forced swimming test at doses of 8, 16, 32, and 64 mg/kg . The specific effects of this compound in animal models and how these might vary with dosage have not been extensively studied.

Metabolic Pathways

This compound is metabolized primarily by the CYP2D6 enzyme to its active metabolite, O-desmethylvenlafaxine (ODV) . This metabolic pathway is crucial for the drug’s activity, as ODV is a potent inhibitor of serotonin and norepinephrine reuptake, similar to Venlafaxine itself .

Subcellular Localization

Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where reuptake occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Venlafaxine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound (hydrochloride) typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Venlafaxine-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced venlafaxine, and various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Venlafaxine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and differentiation from the non-deuterated form. This makes it a valuable tool in research settings .

Properties

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-TXHXQZCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345305
Record name Venlafaxine-d6 (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062606-12-5
Record name Venlafaxine-d6 (hydrochloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Venlafaxine-d6 used as an internal standard in this study?

A1: this compound is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows this compound to mimic the behavior of Venlafaxine during sample preparation and analysis. []

    Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?

    A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []

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